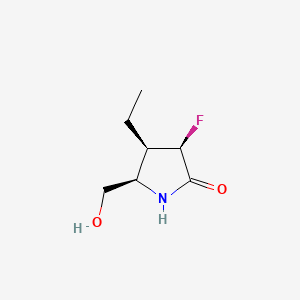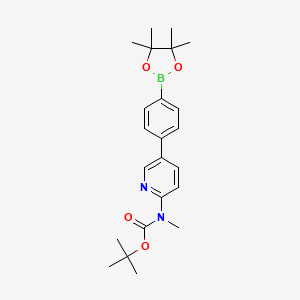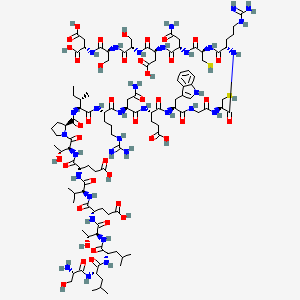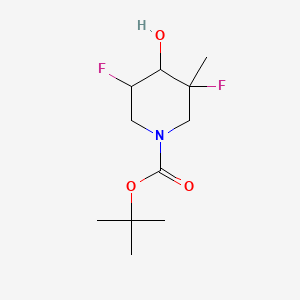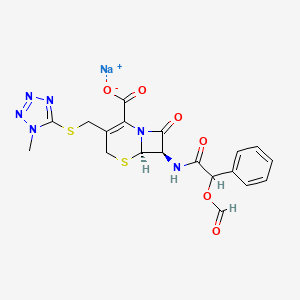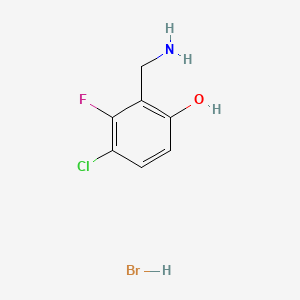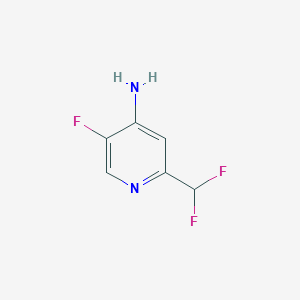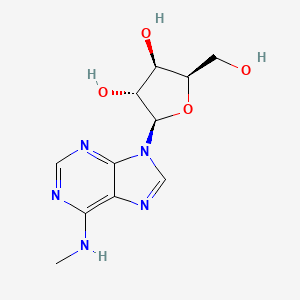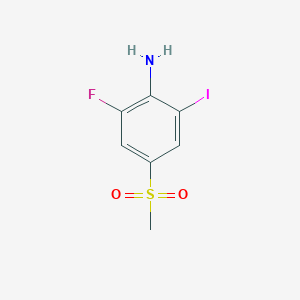
2-Fluoro-6-iodo-4-(methylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-iodo-4-methanesulfonylaniline is an organic compound with the molecular formula C7H7FINO2S It is a derivative of aniline, featuring fluorine, iodine, and methanesulfonyl groups attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 2-fluoro-6-iodo-4-methanesulfonylaniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
2-Fluoro-6-iodo-4-methanesulfonylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds using this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can replace the fluorine atom with iodine, resulting in a diiodo compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-iodo-4-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique substituents allow for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may interact with biological targets in unique ways.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-fluoro-6-iodo-4-methanesulfonylaniline exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (fluorine and methanesulfonyl) can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-fluoro-6-iodo-4-methanesulfonylaniline include:
2-Fluoro-6-methanesulfonylaniline: Lacks the iodine substituent, which may result in different reactivity and applications.
2-Fluoro-6-iodo-4-methylaniline:
Eigenschaften
Molekularformel |
C7H7FINO2S |
|---|---|
Molekulargewicht |
315.11 g/mol |
IUPAC-Name |
2-fluoro-6-iodo-4-methylsulfonylaniline |
InChI |
InChI=1S/C7H7FINO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
InChI-Schlüssel |
UNBWVFHQILIOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)I)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
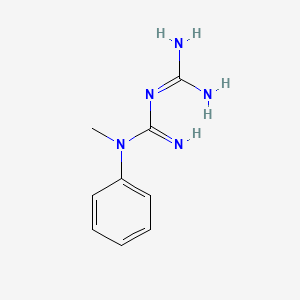
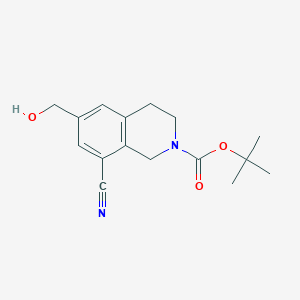
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
